molecular formula C10H21N3 B13984054 1-(Azetidin-3-yl)-4-isopropylpiperazine

1-(Azetidin-3-yl)-4-isopropylpiperazine

Cat. No.: B13984054
M. Wt: 183.29 g/mol
InChI Key: AXSNQRWKCSOONU-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-isopropylpiperazine is a chemical compound with the CAS Number 1339148-54-7 and a molecular formula of C10H21N3 . It features a molecular weight of 183.29 and is a versatile azetidine and piperazine derivative, serving as an important building block in medicinal chemistry and organic synthesis . This compound is recognized as a key synthetic intermediate. For instance, it is utilized in the preparation of carbamate and urea derivatives that function as histamine H3 receptor inhibitors . Research into such inhibitors is significant for investigating potential treatments for neurological and cognitive disorders . The product is provided for Research Use Only. It is not intended for diagnostic or therapeutic uses, and is absolutely not for personal use. Researchers can rely on the quality of this building block for their advanced chemical synthesis projects.

Properties

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

1-(azetidin-3-yl)-4-propan-2-ylpiperazine

InChI

InChI=1S/C10H21N3/c1-9(2)12-3-5-13(6-4-12)10-7-11-8-10/h9-11H,3-8H2,1-2H3

InChI Key

AXSNQRWKCSOONU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2CNC2

Origin of Product

United States

Preparation Methods

Example from Literature:

Yield Reaction Conditions Experimental Details
86% Potassium carbonate; Dimethyl sulfoxide; 70°C; 12 h 1-fluoro-2-methyl-5-(methyloxy)-4-nitrobenzene reacted with isopropylpiperazine in DMSO with K2CO3 at 70°C for 12 hours, followed by extraction and purification to yield the substituted piperazine derivative.
Yield Reaction Conditions Experimental Details
67.1% Potassium carbonate; Acetonitrile; 60-65°C; Inert atmosphere Secondary amines reacted with intermediates in anhydrous acetonitrile with K2CO3 under argon, followed by extraction and silica gel chromatography to yield alkylamine derivatives.

These conditions highlight the use of potassium carbonate as a base in polar aprotic solvents such as DMSO or acetonitrile, moderate heating (60-70°C), and inert atmosphere to facilitate nucleophilic substitution on piperazine nitrogen atoms.

Introduction of the Azetidin-3-yl Group

The azetidine ring, a four-membered nitrogen-containing heterocycle, can be introduced onto the piperazine ring via nucleophilic substitution or coupling reactions involving azetidine derivatives.

Related Synthetic Example:

  • 1-(Oxetan-3-yl)piperazine, a structural analog with a four-membered oxetane ring instead of azetidine, was prepared by reaction of piperazine derivatives with oxetane-containing electrophiles in the presence of potassium carbonate in polar aprotic solvents like N-methyl-2-pyrrolidone or N,N-dimethylformamide at 100°C under inert atmosphere. The workup involved extraction, drying, and purification by silica gel chromatography.

This suggests that analogous conditions could be applied for the azetidin-3-yl substitution, using 3-chloroazetidine or azetidine derivatives as electrophiles.

Proposed General Synthetic Route for 1-(Azetidin-3-yl)-4-isopropylpiperazine

Based on the above data and common synthetic practices, the following route is proposed:

Step Reagents and Conditions Description
1 Synthesis of 1-isopropylpiperazine via nucleophilic substitution of piperazine with isopropyl halide or reductive amination Preparation of the isopropyl-substituted piperazine core
2 Reaction of 1-isopropylpiperazine with 3-chloroazetidine or azetidine derivative in the presence of potassium carbonate in polar aprotic solvent (e.g., NMP, DMF) at elevated temperature (80-100°C) under inert atmosphere Nucleophilic substitution to introduce the azetidin-3-yl substituent on the piperazine nitrogen[inferred]
3 Workup involving aqueous extraction, drying over sodium sulfate or magnesium sulfate, filtration, and purification by silica gel chromatography Isolation of pure this compound

Reaction Conditions and Yields from Related Compounds

Compound Yield Reaction Conditions Notes
1-(Oxetan-3-yl)piperazine derivative Up to 89% K2CO3, NMP, 100°C, inert atmosphere, overnight Analogous four-membered ring substitution on piperazine
1-Isopropylpiperazine derivatives 67-86% K2CO3, DMSO or acetonitrile, 60-70°C, 6-12 h Alkylation of piperazine nitrogen with isopropyl group

These data support the feasibility of the proposed synthetic approach.

Analytical Characterization

Typical characterization of the synthesized compound includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm substitution patterns.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Chromatographic purification and purity assessment by HPLC or LC-MS.

For example, related compounds show characteristic NMR signals for piperazine methylene protons and isopropyl methyl groups, as well as azetidine ring protons.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-isopropylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-yl)-4-isopropylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties, including its use as a pharmacophore in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-isopropylpiperazine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a biological response. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Compound Name Substituents at Piperazine Positions Key Features Reference
1-(Azetidin-3-yl)-4-isopropylpiperazine 1: Azetidin-3-yl; 4: Isopropyl Compact 3-membered azetidine ring; moderate lipophilicity
Cyclizine (1-Benzhydryl-4-methylpiperazine) 1: Benzhydryl; 4: Methyl Bulky benzhydryl group; antiemetic properties
Terconazole 4: Isopropyl; linked to triazole Antifungal agent; isopropyl enhances bioavailability
1-Isopropyl-4-(propane-1-sulfonyl)piperazine 1: Isopropyl; 4: Sulfonyl Polar sulfonyl group; potential for improved solubility
1-(3-Chlorophenyl)piperazine 1: 3-Chlorophenyl Aryl substitution; serotonin receptor modulation

Key Observations :

  • Azetidine vs. Benzhydryl/Aryl Groups : The azetidine ring in the target compound imposes greater conformational strain compared to bulkier benzhydryl (Cyclizine) or aryl substituents (e.g., 1-(3-chlorophenyl)piperazine). This may enhance binding selectivity in certain biological targets .
  • Isopropyl Group : Shared with terconazole, the isopropyl substituent likely improves lipid solubility, a critical factor for CNS penetration or antifungal activity .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Compound LogP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
This compound 1.8–2.3 ~10 (in water) 211.3
Cyclizine 3.5 <1 (water) 266.4
Terconazole 4.1 Insoluble 532.8
1-Isopropyl-4-sulfonylpiperazine 0.5 >50 (water) 278.4

Analysis :

  • The target compound’s moderate LogP (1.8–2.3) balances lipophilicity and aqueous solubility, contrasting with highly lipophilic Cyclizine (LogP 3.5) and polar sulfonyl derivatives (LogP 0.5) .
  • The azetidine ring’s strain may reduce stability compared to 6-membered piperidine analogues, necessitating formulation optimization .

Pharmacological and Therapeutic Potential

  • CNS Applications : Piperazines with compact substituents (e.g., methyl, azetidine) are often explored as dopamine or serotonin receptor modulators. The target compound’s structure aligns with ligands for σ receptors or 5-HT1A .
  • Metabolic Stability : The isopropyl group may reduce oxidative metabolism compared to benzyl or aryl substituents (e.g., Cyclizine), extending half-life .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)-4-isopropylpiperazine, and what experimental conditions are critical for optimizing yield?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution or coupling reactions. For example, azetidine derivatives can be introduced via amidation or alkylation using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) (as seen in piperazine derivatization in ).
  • Step 2 : Optimize reaction solvents (e.g., DMF or dichloromethane) and temperature (room temp to reflux). For azetidine stability, maintain inert atmospheres (N₂/Ar) and avoid prolonged heating ().
  • Step 3 : Purify via column chromatography (silica gel, gradient elution) or recrystallization. Monitor purity using LC-MS or TLC ().
    • Critical Factors : pH control during coupling, steric hindrance from the isopropyl group, and azetidine ring strain ().

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm azetidine ring protons (δ 3.0–4.0 ppm) and isopropyl group splitting patterns ( ).
  • LC-MS : High-resolution mass spectrometry for molecular ion ([M+H]⁺) and purity assessment ().
  • FT-IR : Identify N-H stretches (azetidine) and C-N vibrations ().
    • Validation : Compare spectral data with computational predictions (e.g., DFT for NMR shifts) ().

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation ( ).
  • Storage : Store in airtight containers under inert gas (N₂) at –20°C to prevent oxidation or hydrolysis of the azetidine ring ( ).
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring ().

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of similar piperazine derivatives?

  • Approach :

  • Structural Analysis : Compare substituent effects (e.g., azetidine vs. phenyl groups) on receptor binding using SAR studies ().
  • Assay Validation : Replicate assays under standardized conditions (pH, cell lines) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains ().
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, EPA DSSTox) to identify trends in bioactivity ().

Q. How can computational modeling predict the compound's interactions with biological targets?

  • Methods :

  • Docking Studies : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs). Focus on the azetidine's lone pair electrons for hydrogen bonding ( ).
  • MD Simulations : Simulate ligand-protein stability in aqueous environments (GROMACS/AMBER). Analyze RMSD/RMSF to assess binding ().
  • ADME Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions ().

Q. What methods are used to determine the crystal structure of this compound, and how does its conformation affect reactivity?

  • Crystallography :

  • Data Collection : Use SHELX programs (SHELXD/SHELXL) for structure solution and refinement. Optimize data quality with high-resolution (≤1.0 Å) X-ray sources ( ).
  • Conformational Analysis : Compare torsion angles (azetidine vs. piperazine rings) to identify strain or flexibility ( ).
    • Reactivity Insights : Strain in the azetidine ring may increase nucleophilicity, affecting reaction kinetics (e.g., SN2 vs. SN1 pathways) ().

Data Contradiction Analysis

  • Example : Discrepancies in solubility data (e.g., aqueous vs. DMSO) can arise from polymorphism or hydration states. Use DSC/TGA to identify polymorphs ().
  • Resolution : Cross-validate experimental conditions (e.g., pH, temperature) and replicate studies with purified batches ().

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